molecular formula C15H23BrN2O2S B4593378 4-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

4-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

Cat. No.: B4593378
M. Wt: 375.3 g/mol
InChI Key: WBLQZWIJNJNPRT-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is a useful research compound. Its molecular formula is C15H23BrN2O2S and its molecular weight is 375.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.06636 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .

Mode of Action

The compound likely interacts with its target enzyme by mimicking the natural substrate, thereby inhibiting the enzyme’s activity . This results in the disruption of folic acid synthesis, an essential component for bacterial growth and reproduction .

Biochemical Pathways

The affected pathway is the bacterial folic acid synthesis pathway . By inhibiting dihydropteroate synthase, the compound prevents the production of dihydrofolic acid, a precursor to folic acid. This disrupts DNA synthesis and cell division, leading to bacterial growth inhibition .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular effect of the compound’s action is the inhibition of folic acid synthesis, leading to a halt in bacterial DNA synthesis and cell division . On a cellular level, this results in the inhibition of bacterial growth and reproduction .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy . The presence of other substances might lead to drug interactions, potentially affecting the compound’s bioavailability and action .

Properties

IUPAC Name

4-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2S/c1-13-7-11-18(12-8-13)10-2-9-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,13,17H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLQZWIJNJNPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.